molecular formula C16H13ClN6O2S2 B2723238 7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione CAS No. 674351-35-0

7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione

Cat. No. B2723238
CAS RN: 674351-35-0
M. Wt: 420.89
InChI Key: IHHMVEPJUAOFBH-UHFFFAOYSA-N
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Description

The compound “7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione” is a complex organic molecule that contains several functional groups and rings, including a purine ring, a thiadiazole ring, and a chlorophenyl group . The presence of these groups suggests that the compound could have a variety of biological activities .


Molecular Structure Analysis

The molecular structure of a compound is responsible for its various pharmacological activities . The presence of the 1,3,4-thiadiazole moiety, for example, has been associated with a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Scientific Research Applications

Synthesis and Antiviral Activity

Compounds with thiadiazole components, similar to the one , have been synthesized and evaluated for their antiviral activities. For instance, thiadiazole sulfonamides have shown some level of activity against tobacco mosaic virus, highlighting the potential of thiadiazole derivatives in antiviral research (Chen et al., 2010).

Antimicrobial Applications

Another study focused on the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, exploring its transformation into formazans as antimicrobial agents. This research demonstrates the utility of thiadiazole derivatives in developing new antimicrobial compounds, suggesting similar potential for the compound (Sah et al., 2014).

Antiproliferative Effects Against Human Cancer Cell Lines

Thiazolidinediones, closely related to the structural motif of the compound , have been synthesized and assessed for their antiproliferative activity against various human cancer cell lines. These studies underscore the potential of such compounds in cancer research, particularly in the design of new therapeutic agents (Chandrappa et al., 2008).

Organic Synthesis and Chemical Properties

Research on the synthetic routes and chemical properties of compounds containing thiadiazole and purine moieties provides valuable insights into the manipulation of these structures for various scientific applications. Such studies can guide the development of novel compounds with enhanced biological activities or specific functions in organic synthesis (Khaliullin & Klen, 2010).

Mechanism of Action

Future Directions

Future research could focus on synthesizing this compound and studying its biological activities. Given the wide range of activities associated with the 1,3,4-thiadiazole moiety , this compound could potentially have interesting pharmacological properties.

properties

IUPAC Name

7-[(2-chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN6O2S2/c1-8-20-21-16(26-8)27-15-18-12-11(13(24)19-14(25)22(12)2)23(15)7-9-5-3-4-6-10(9)17/h3-6H,7H2,1-2H3,(H,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHMVEPJUAOFBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SC2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(2-Chlorophenyl)methyl]-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione

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